

# Physical and chemical properties of Cholesteryl hydroxystearate

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Compound of Interest		
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An In-depth Technical Guide to the Physical and Chemical Properties of **Cholesteryl Hydroxystearate** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cholesteryl hydroxystearate is an ester formed from the reaction of cholesterol and 12-hydroxystearic acid.[1][2][3] This molecule combines the rigid, hydrophobic sterol backbone of cholesterol with a long, hydroxylated fatty acid chain, resulting in unique physicochemical properties. These characteristics make it a subject of interest in various fields, including cosmetics, where it functions as an emollient and viscosity-controlling agent, and in biomedical research for its potential role in drug delivery and treating conditions like atherosclerosis.[4][5] [6][7][8] This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies for its characterization.

## **Chemical and Physical Properties**

**Cholesteryl hydroxystearate** is a white, waxy, crystalline solid.[1][9] It is highly resistant to water and soluble in non-polar solvents.[1][9] Its amphiphilic nature, derived from the hydrophilic 3-hydroxy group of cholesterol and the hydroxyl group on the stearate chain, combined with a large hydrophobic domain, is key to its function in various applications.[6]

## **Quantitative Data Summary**



A summary of the key quantitative properties of **cholesteryl hydroxystearate** is presented below.

Property	Value	Source
Molecular Formula	C45H80O3	[4][9][10][11]
Molecular Weight	669.11 - 669.13 g/mol	[4][9][10][11]
CAS Number	40445-72-5	[9][10]
Appearance	White to slightly yellowish, waxy solid	[1][9]
Melting Point	Approx. 75-80 °C	[9]
Water Solubility	3.484e-012 mg/L @ 25 °C (estimated)	[12]
XlogP3-AA	15.6 (estimated)	[12]

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate [4][10]

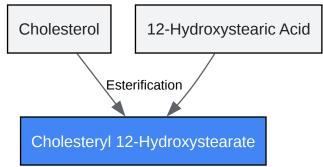
Synonyms: Cholesteryl 12-hydroxystearate, Salacos HS, Estemol CHS, Cholest-5-en-3-ol (3.beta.)-, 12-hydroxyoctadecanoate.[4][9][10][12]

## **Molecular Structure and Synthesis**

Cholesteryl hydroxystearate is synthesized through the esterification of cholesterol and 12-hydroxystearic acid. This can be achieved via several chemical methods, including direct esterification, or by using acyl chlorides or ester exchange reactions.[4] The resulting molecule consists of the cholesterol steroid nucleus linked to the C18 hydroxy fatty acid chain through an ester bond at the 3-position of the cholesterol ring.



## Synthesis of Cholesteryl Hydroxystearate



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Caption: Synthesis pathway of Cholesteryl 12-Hydroxystearate.

## **Experimental Protocols and Characterization**

The analysis and characterization of cholesteryl esters like **cholesteryl hydroxystearate** involve a combination of chromatographic, spectrometric, and thermal analysis techniques.

## **Chromatographic Separation**

Methodology: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for isolating and purifying cholesteryl esters from complex mixtures.

- Sample Preparation: Lipid extraction from biological samples is performed using established protocols. For analysis, samples can be dissolved in a non-polar solvent like hexane.
- Solid-Phase Extraction (SPE): To separate cholesteryl esters from free sterols and other lipids, a silica gel column can be used. Cholesteryl esters are typically eluted first with a non-polar mobile phase such as hexane/ethyl acetate (90/10, v/v).[13]
- Thin-Layer Chromatography (TLC): For qualitative analysis and purification, samples can be spotted on silica gel plates and developed using a solvent system like hexane/ether/acetic acid (70/30/1, v/v).[13] Spots can be visualized using a fluorescent spray like primuline.[13]
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the direct profiling and quantification of individual cholesteryl ester species.[14]



## Mass Spectrometry (MS) for Structural Elucidation and Quantification

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for detailed structural analysis and sensitive quantification.

#### GC-MS Protocol:

- Derivatization: For GC-MS analysis, the hydroxyl group on the stearate moiety is typically derivatized (e.g., trimethylsilylation) after extraction and purification. The ester bond may also be cleaved (transmethylation) to analyze the fatty acid component separately.
- Analysis: The derivatized sample is injected into the GC-MS. The fragmentation pattern observed in the mass spectrum provides structural information. For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.351) is often observed.[15][16][17]

#### LC-MS/MS Protocol:

- Ionization: Liquid chromatography is coupled with a mass spectrometer using an ESI source. Cholesteryl esters can be analyzed as lithiated or ammoniated adducts in positive ion mode.[16][17]
- Fragmentation: Collision-induced dissociation (CID) of the parent ion generates specific fragment ions. The unmodified cholestenyl cation (m/z 369) is a characteristic fragment when the oxidation or modification is on the fatty acyl chain.[18]
- Quantification: High-throughput quantification can be achieved using direct flow injection analysis and selected reaction monitoring (SRM) with appropriate internal standards (e.g., deuterated cholesterol).[17]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Methodology: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the molecular structure. While NMR has lower sensitivity compared to MS, it is non-destructive and provides unambiguous structural elucidation.[19]



- Sample Preparation: A purified sample of **cholesteryl hydroxystearate** is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
- Spectral Interpretation: The chemical shifts and coupling constants of the protons and
  carbons are assigned to the specific atoms in the molecule. Key signals would include those
  from the cholesterol steroid backbone, the long aliphatic chain of the stearate, the proton
  adjacent to the hydroxyl group on the stearate, and the protons of the ester linkage.[19][20]
   [21]

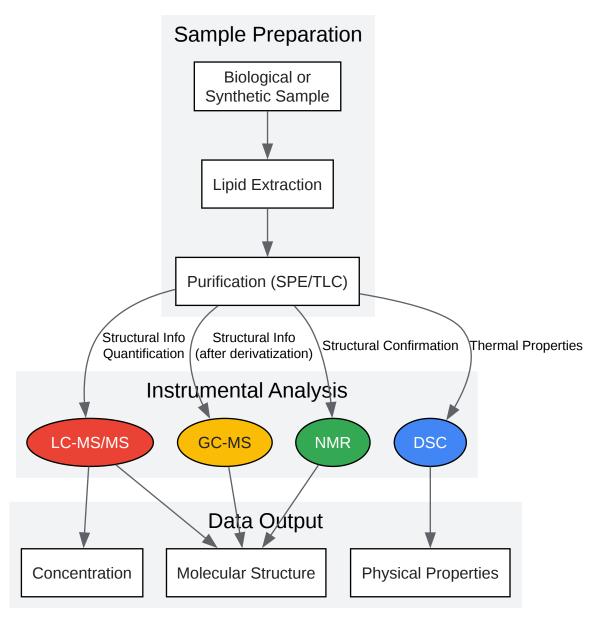
## **Thermal Analysis**

Methodology: Differential Scanning Calorimetry (DSC) is used to study the thermotropic behavior of **cholesteryl hydroxystearate**, including its melting point and any liquid crystalline phase transitions.[22]

- Protocol:
  - A small, precisely weighed amount of the sample is sealed in an aluminum pan.
  - An empty sealed pan is used as a reference.
  - The sample and reference are heated at a constant rate.
  - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
- Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting or phase transitions, appear as peaks. The peak maximum provides the transition temperature (Tm), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.[23] This technique is crucial for understanding the physical state of the ester at different temperatures.[22][24]



## General Workflow for Cholesteryl Ester Analysis



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